p-Menthane-3,8-diol
Overview
Description
Synthesis Analysis
PMD can be efficiently synthesized from citronellal through various chemical processes, including cyclization in water and carbon dioxide, highlighting an environmentally friendly approach. Cheng et al. (2009) developed a clean process for synthesizing PMD from citronellal in a CO2-H2O medium without additives, enhancing the reaction rate and presenting a sustainable method utilizing carbon acid catalysts derived from alkaline lignin (Cheng et al., 2009).
Molecular Structure Analysis
The molecular structure and stereochemistry of PMD have been elucidated through various techniques, including NMR chemical shifts and molecular dynamics simulations. Casanovas et al. (2001) combined molecular dynamics and quantum mechanics to determine the structure and solvent effects on PMD, providing insights into its conformational preferences (Casanovas et al., 2001).
Chemical Reactions and Properties
The chemical transformations and stereochemistry of PMD and its derivatives are crucial for understanding its functional properties. The synthesis and structural elucidation of cis-p-menthane diols and triols have been demonstrated, showing the high cis-selectivity and confirming their configurations via X-ray crystal structure determinations (Kobler & Effenberger, 2005).
Physical Properties Analysis
The physical properties of PMD, including its conformational dynamics in various solvents, have been explored through computational studies. Namba et al. (2000) conducted molecular dynamics simulations to investigate the conformational preferences of PMD in aqueous and chloroform solutions, revealing a strong dependence on stereochemistry and environment (Namba et al., 2000).
Chemical Properties Analysis
PMD's chemical properties, including its reactivity and interactions with other molecules, are integral to its efficacy as a repellent. Bhattacharjee (2013) performed a stereo-electronic analysis of PMD and its derivatives for pharmacophore development, suggesting key features for repellent activity based on lipophilicity and electrostatic potential (Bhattacharjee, 2013).
Scientific Research Applications
Mosquito Repellent Efficacy
PMD has been recognized as an effective mosquito repellent with performance comparable to DEET, the gold standard in the industry. Research has extensively evaluated PMD's repellency against various mosquito species such as Aedes, Anopheles, and Culex, which are known vectors for diseases like malaria, dengue, and West Nile virus. Field and laboratory studies have demonstrated PMD's effectiveness, highlighting its potential as a valuable alternative to DEET for mosquito control in public health applications. The U.S. Centers for Disease Control and Prevention (CDC) has endorsed PMD, affirming its significance in disease prevention strategies (Carroll & Loye, 2006).
Antimicrobial Properties
Beyond its use as a repellent, PMD has been investigated for its antimicrobial properties. The compound exhibits a broad spectrum of activity against various pathogens, offering potential applications in the development of antimicrobial agents. This attribute of PMD is particularly relevant in the context of increasing resistance to conventional antibiotics, suggesting a promising avenue for research into alternative antimicrobial compounds (Marchese et al., 2017).
Biopesticide Potential
The genus Mentha, from which PMD is derived, has been explored for its biopesticide potential. Essential oils containing PMD have shown effectiveness in managing plant pathogens and insect pests. This application is particularly appealing due to the environmental and health concerns associated with synthetic pesticides. Research indicates that PMD and related compounds could serve as natural pesticides, aligning with the growing demand for sustainable and eco-friendly pest management solutions (Singh & Pandey, 2018).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFTMYMHGYJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0035744 | |
Record name | p-Menthane-3,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma | |
Record name | p-Menthane-3,8-diol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
Record name | p-Menthane-3,8-diol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
p-Menthane-3,8-diol | |
CAS RN |
42822-86-6 | |
Record name | p-Menthane-3,8-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42822-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citriodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042822866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Menthane-3,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0035744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-α,α,4-trimethylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-MENTHANE-3,8-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6Z1Z1NC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | p-Menthane-3,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036145 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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